molecular formula C8H8BrNO B6147341 1-(3-bromopyridin-2-yl)propan-1-one CAS No. 1564906-03-1

1-(3-bromopyridin-2-yl)propan-1-one

Cat. No.: B6147341
CAS No.: 1564906-03-1
M. Wt: 214.1
InChI Key:
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Description

1-(3-Bromopyridin-2-yl)propan-1-one is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a propanone group attached to the second position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-2-yl)propan-1-one can be synthesized through several methods. One common method involves the bromination of 2-acetylpyridine using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopyridin-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-bromopyridin-2-yl)propan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pyridine ring can also participate in coordination with metal ions, influencing its chemical behavior .

Comparison with Similar Compounds

    1-(3-Chloropyridin-2-yl)propan-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(3-Fluoropyridin-2-yl)propan-1-one: Contains a fluorine atom at the third position.

    1-(3-Iodopyridin-2-yl)propan-1-one: Features an iodine atom at the third position.

Uniqueness: 1-(3-Bromopyridin-2-yl)propan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

1-(3-bromopyridin-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSZEUMHQXPTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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